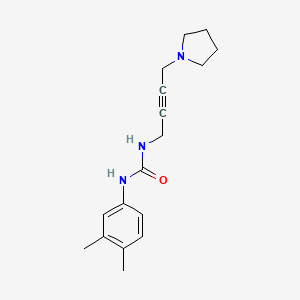

1-(3,4-Dimethylphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea

Description

1-(3,4-Dimethylphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a urea derivative featuring a 3,4-dimethylphenyl group attached to the urea nitrogen and a but-2-yn-1-yl linker substituted with a pyrrolidin-1-yl moiety. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition and antimicrobial properties. The compound’s structural uniqueness lies in its alkyne spacer and pyrrolidine ring, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-14-7-8-16(13-15(14)2)19-17(21)18-9-3-4-10-20-11-5-6-12-20/h7-8,13H,5-6,9-12H2,1-2H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEBSOOCEYLWDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC#CCN2CCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea typically involves multi-step organic reactions. One common approach is the reaction of 3,4-dimethylphenyl isocyanate with 4-(pyrrolidin-1-yl)but-2-yn-1-ylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and the temperature is carefully regulated to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction environment. Continuous flow chemistry techniques can be employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea can undergo various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed on the urea group or the pyrrolidinylbutynyl moiety.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.

Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed:

Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

Reduction: Amine derivatives, alcohols, and other reduced forms.

Substitution: Amides, esters, and other substituted derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe to study biological systems, particularly in understanding protein interactions and enzyme activities.

Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting various diseases.

Industry: It can be employed in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethylphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The phenyl ring and urea group can engage in hydrogen bonding and π-π interactions, influencing the binding affinity to biological targets. The pyrrolidinylbutynyl moiety may interact with enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Key Observations :

- Structural Differences : The pyrazoline derivatives contain a five-membered heterocyclic ring, whereas the target compound features a urea backbone. The latter’s alkyne linker and pyrrolidine substituent may confer distinct electronic and steric properties.

- Physical Properties: Pyrazoline derivatives exhibit melting points between 121–130°C and Rf values >0.85, indicating moderate polarity.

Comparison with Urea Derivatives ()

A 2017 study synthesized urea derivatives with sulfonyl and pyrrolidin-1-yl groups via Friedel-Crafts alkylation .

Key Observations :

- Functional Groups : ’s compounds contain sulfonyl and ketone groups, which enhance polarity and hydrogen-bonding capacity. The target compound’s alkyne linker may increase rigidity and reduce solubility compared to the flexible ethylene spacer in ’s derivatives.

- Synthesis: Both classes utilize alkylation strategies, but the target compound’s alkyne-pyrrolidine moiety may require specialized catalysts (e.g., Sonogashira coupling) absent in the Friedel-Crafts method described in .

Biological Activity

1-(3,4-Dimethylphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H26N2O |

| Molecular Weight | 290.41 g/mol |

| CAS Number | [Insert CAS Number] |

| IUPAC Name | 1-(3,4-Dimethylphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea |

The biological activity of 1-(3,4-Dimethylphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is primarily linked to its interaction with neurotransmitter systems. It is hypothesized to act as a stimulant by modulating the levels of key neurotransmitters such as dopamine and norepinephrine. This mechanism is similar to other known stimulants, suggesting potential applications in neuropharmacology.

Neurotransmitter Modulation

Research indicates that this compound may enhance dopamine release and inhibit its reuptake, leading to increased synaptic levels of dopamine. This action could contribute to stimulant effects comparable to those observed with amphetamines and cocaine. Additionally, there is emerging evidence suggesting that it may also influence serotonin pathways, further complicating its pharmacological profile.

Anticancer Activity

Studies have begun to explore the compound's cytotoxic effects against various cancer cell lines. Preliminary findings suggest that it exhibits significant antiproliferative activity, particularly against breast cancer (MCF7) and lung cancer (A549) cell lines. The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl ring can enhance its anticancer potency.

Study 1: Neuropharmacological Effects

In a controlled study involving animal models, administration of the compound resulted in increased locomotor activity and reduced anxiety-like behaviors. These effects were attributed to enhanced dopaminergic signaling in the brain's reward pathways.

Study 2: Cytotoxicity Assessment

A recent in vitro study evaluated the cytotoxic effects of 1-(3,4-Dimethylphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-y)urea on several cancer cell lines. The results showed an IC50 value of 15 µM against MCF7 cells and 20 µM against A549 cells, indicating promising anticancer properties.

Study 3: Structure Activity Relationship (SAR)

An SAR analysis highlighted that modifications in the pyrrolidine moiety significantly affect the biological activity of the compound. For instance, substituting different alkyl groups on the pyrrolidine ring resulted in variations in both potency and selectivity towards specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.